2-[3-(Methylsulfonyl)phenyl]ethylamine
Description
Properties
IUPAC Name |
2-(3-methylsulfonylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWYCAKEVPDNNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 3-Substituted Phenyl Precursors
A common approach involves sulfonylation of 3-substituted phenyl intermediates using methylsulfonyl chloride (CH3SO2Cl) under controlled conditions.
- Reaction conditions: The methylsulfonyl chloride is added dropwise to a cooled solution (0 °C) of the phenyl precursor in an inert solvent (e.g., dichloromethane).
- Work-up: After stirring at room temperature for 2 hours, the reaction mixture is concentrated, filtered, and washed to isolate the methylsulfonyl-substituted intermediate.
- Yield: Typically around 85%, with melting points reported in the range of 85-87 °C.
- Analytical data: Mass spectrometry confirms the expected molecular ion peaks (e.g., m/z = 253, 255).
Introduction of the Ethylamine Side Chain
The ethylamine moiety can be introduced via nucleophilic substitution or reductive amination strategies:
- Nucleophilic substitution: Starting from a 3-(methylsulfonyl)phenyl halide or sulfonate ester, reaction with ethylene diamine or related amine nucleophiles under basic conditions (e.g., K2CO3 in DMF) results in substitution of the leaving group with the ethylamine side chain.
- Reductive amination: Alternatively, aldehyde intermediates bearing the 3-(methylsulfonyl)phenyl group can be reacted with ammonia or primary amines followed by reduction with agents such as sodium cyanoborohydride.
These methods provide the ethylamine functionality with good regioselectivity and moderate to high yields.
Palladium-Catalyzed Coupling Reactions
In advanced synthetic routes, palladium-catalyzed cross-coupling (e.g., Suzuki coupling) is employed to assemble the aromatic core with the methylsulfonyl substituent:
- Procedure: Aryl boronic acids bearing the methylsulfonyl group are coupled with halogenated ethylamine precursors in the presence of Pd(PPh3)4 catalyst, K2CO3 base, and solvents like isopropanol/water mixtures.
- Reaction conditions: Reflux for 6 hours under nitrogen atmosphere.
- Purification: Extraction with ethyl acetate, washing, drying, and vacuum evaporation yields the coupled product.
- Yield: About 60% with melting points around 138-139 °C.
Oxidation of Methylthio Precursors
Another route involves oxidation of methylthio-substituted phenyl compounds to methylsulfonyl derivatives:
- Oxidizing agent: Meta-chloroperbenzoic acid (mCPBA) is commonly used.
- Process: The methylthio compound is dissolved in dichloromethane and cooled to 263–273 K; mCPBA is added slowly with stirring.
- Outcome: The methylthio group is converted to methylsulfonyl with high efficiency.
- Subsequent steps: The oxidized compound can then be functionalized to introduce the ethylamine group as described above.
Practical Considerations in Preparation
Solvent and Temperature Control
- Reactions involving sulfonyl chlorides require low temperatures (0–5 °C) initially to control reactivity and minimize side reactions.
- Solvents such as dichloromethane, DMF, and isopropanol are favored for their ability to dissolve reactants and facilitate coupling reactions.
Purification Techniques
- Organic layers are washed with brine and dried over anhydrous sodium sulfate.
- Products are purified by vacuum evaporation, recrystallization, or chromatographic techniques.
- Melting points and mass spectrometry are used to confirm product identity and purity.
Stock Solution Preparation for Research Use
For experimental and biological studies, this compound is often prepared as stock solutions with precise molar concentrations.
| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 5.0183 | 1.0037 | 0.5018 |
| 5 mg | 25.0916 | 5.0183 | 2.5092 |
| 10 mg | 50.1832 | 10.0366 | 5.0183 |
- Stock solutions are prepared by dissolving the compound in solvents like DMSO.
- For in vivo formulations, co-solvents such as PEG300, Tween 80, and corn oil may be added sequentially with mixing and clarification steps to ensure solution clarity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfonylation with CH3SO2Cl | Methylsulfonyl chloride, DCM, 0 °C to RT | ~85 | Requires careful temperature control |
| Nucleophilic substitution | 3-(Methylsulfonyl)phenyl halide, ethylamine, K2CO3, DMF | Moderate | Good regioselectivity |
| Pd-catalyzed coupling | Aryl boronic acid, Pd(PPh3)4, K2CO3, reflux | ~60 | Useful for complex derivatives |
| Oxidation of methylthio group | mCPBA, DCM, 263-273 K | High | Converts methylthio to methylsulfonyl |
Chemical Reactions Analysis
2-[3-(Methylsulfonyl)phenyl]ethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
2-[3-(Methylsulfonyl)phenyl]ethylamine serves as a precursor for developing new pharmaceutical compounds. Its structural similarity to other biologically active compounds positions it as a candidate for studying neurotransmission and potential therapeutic effects on mood disorders and neurodegenerative diseases. Research indicates that derivatives of 2-phenethylamines exhibit diverse pharmacological activities, including interactions with serotonin receptors.
Biochemical Studies
The compound is utilized in biochemical assays to study biological processes. It has been shown to interact with cyclooxygenase (COX) enzymes, inhibiting their activity and affecting the arachidonic acid pathway, which is crucial in inflammation. This action highlights its potential as an anti-inflammatory agent.
Optoelectronics
In the field of optoelectronics, this compound is used in designing perovskite light-emitting diodes (PeLEDs). It acts as a molecular additive that enhances device stability by reducing defect-mediated non-radiative recombination, thereby improving overall device performance.
Industrial Applications
The compound finds applications in producing light-sensitive resins and other industrial chemicals. Its ability to act as an intermediate in synthesizing various organic compounds makes it valuable in industrial chemistry.
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of this compound by examining its effect on COX enzyme inhibition. The results demonstrated significant inhibition of COX-1 and COX-2 activities, suggesting potential therapeutic applications for inflammatory conditions.
Case Study 2: Optoelectronic Device Performance
In another study focusing on optoelectronics, researchers incorporated this compound into perovskite structures for LED applications. The findings indicated that this compound improved the stability and efficiency of the devices under high-current operations.
Mechanism of Action
The mechanism of action of 2-[3-(Methylsulfonyl)phenyl]ethylamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation. The compound’s ability to release nitric oxide (NO) also contributes to its biological effects, such as vasodilation and inhibition of platelet aggregation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Isomers
2-[4-(Methylsulfonyl)phenyl]ethylamine (CAS: 153402-45-0)
- Structural Difference : The methylsulfonyl group is at the para position instead of meta.
- Properties :
- Key Distinction : Para substitution may alter electronic effects and steric interactions in molecular binding. For example, para-substituted analogs are often prioritized in drug design for improved metabolic stability .
2-(4-Methylsulfonyl-phenyl)-ethylamine hydrochloride (CAS: 849020-96-8)
Alkyl Chain Variants
1-[4-(Methylsulfonyl)phenyl]-1-propanamine (CAS: 889937-01-3)
- Structural Difference : Propylamine chain (‑CH₂CH₂CH₂NH₂) instead of ethylamine.
- Properties: Molecular formula: C₁₀H₁₅NO₂S (vs. C₉H₁₃NO₂S for the target compound). Purity: 95% .
Heterocyclic Derivatives
N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine (CAS: 2135339-91-0)
Piperidine Derivatives
1-(Methylsulfonyl)piperidin-4-amine hydrochloride (CAS: 651057-01-1)
Research Findings
- Substituent Position : Meta-substituted compounds (e.g., the target) may exhibit distinct receptor-binding profiles compared to para isomers due to altered electronic environments .
- Salt vs. Free Base : Hydrochloride salts (e.g., CAS 849020-96-8) enhance aqueous solubility, critical for in vivo studies .
- Structural Complexity : Heterocyclic derivatives (e.g., pyrimidine-diamine) broaden pharmacological utility but may reduce synthetic accessibility .
Biological Activity
2-[3-(Methylsulfonyl)phenyl]ethylamine, also known as this compound hydrochloride, is a compound of interest due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article reviews its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C₉H₁₃ClN₁O₂S
- Molecular Weight : Approximately 235.73 g/mol
- CAS Number : 933696-63-0
The compound features a methylsulfonyl group attached to a phenyl ring, which may influence its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Neurotransmitter Modulation
The compound has been noted for its potential role in modulating neurotransmitter systems, particularly serotonin receptors. This modulation may influence mood and cognitive functions, making it a candidate for further research in psychiatric and neurological applications.
Anticancer Properties
In studies involving various cancer cell lines, compounds structurally similar to this compound have shown promising antiproliferative effects. For example, derivatives tested on cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cells demonstrated IC50 values ranging from 0.33 to 7.10 μM, indicating significant cytotoxicity against these cell lines .
The precise mechanism of action for this compound is still under investigation. However, similar compounds often interact with specific receptors or enzymes involved in cell signaling pathways. The inhibition of telomerase activity has been observed in related compounds, suggesting a potential pathway for anticancer activity .
Synthesis Methods
Several methods exist for synthesizing this compound. These include:
- Nucleophilic Substitution Reactions : Utilizing appropriate reagents to introduce the methylsulfonyl group onto the phenyl ring.
- Reduction Reactions : Converting suitable precursors into the desired amine structure through reduction techniques.
Comparative Analysis
A comparison with structurally similar compounds reveals variations in biological activity and receptor selectivity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride | Different position of the methylsulfonyl group | May exhibit different receptor selectivity |
| 2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride | Substituent on the second position | Potentially different pharmacokinetics |
| 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane | Boron-containing compound | Unique reactivity due to boron functionality |
These comparisons highlight the unique interactions and potential therapeutic applications of this compound.
Case Studies and Research Findings
Recent studies have focused on the efficacy of this compound in various biological assays:
- Cytotoxicity Assays : MTT assays conducted on human cancer cell lines revealed that derivatives of this compound exhibit significant cytotoxicity, with some showing IC50 values as low as 0.50 μM .
- Telomerase Activity : In experiments with MCF-7 cell lysates, certain derivatives significantly reduced telomerase activity at concentrations as low as 0.5 μM .
Q & A
Q. What are the established synthetic routes for 2-[3-(Methylsulfonyl)phenyl]ethylamine, and how can yield optimization be approached?
The synthesis typically involves alkylation or sulfonation reactions. A common method starts with 3-bromophenyl precursors, followed by sulfonation using methanesulfonyl chloride under controlled acidic conditions. Yield optimization requires monitoring reaction temperature (ideally 0–5°C during sulfonation to prevent side reactions) and purification via recrystallization or column chromatography using polar solvents like methanol/water mixtures . Upstream raw materials, such as 3-[4-(methylsulfonyl)phenyl]propanoic acid, may also serve as intermediates .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR : H and C NMR to confirm the methylsulfonyl group (δ ~3.0 ppm for H) and ethylamine backbone.
- FT-IR : Peaks at 1150–1300 cm (S=O stretching) and 3300–3500 cm (N-H stretching).
- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected m/z ~199.27 for [M+H]) . Purity assessment should combine HPLC with UV detection (λ ~254 nm) and elemental analysis .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust/aerosols.
- Store in inert atmospheres (argon/nitrogen) at room temperature to mitigate hygroscopic degradation .
- Emergency procedures: Immediate rinsing with water for exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How does this compound function as a multifunctional additive in perovskite LEDs, and what experimental parameters enhance device stability?
In perovskite LEDs, this compound improves crystallinity by passivating surface defects and reducing non-radiative recombination. Key parameters:
- Doping Concentration : Optimize at 2–5 mol% to balance charge transport and interfacial barriers.
- Annealing Temperature : 100–120°C to ensure uniform film morphology.
- Operational Stability Testing : Monitor external quantum efficiency (EQE) under high current density (≥200 mA/cm) to assess thermal degradation resistance .
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
Discrepancies in thermal decomposition temperatures (e.g., predicted vs. experimental) arise from differing purity levels or measurement techniques. To reconcile:
- Perform thermogravimetric analysis (TGA) under inert gas (N) with controlled heating rates (5–10°C/min).
- Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions.
- Ensure sample purity via HPLC and Karl Fischer titration to exclude moisture interference .
Q. What strategies mitigate challenges in synthesizing hydrochloride salts of this compound?
Hydrochloride salt formation often faces low yields due to hygroscopicity. Mitigation approaches:
- Use dry HCl gas in anhydrous solvents (e.g., ethyl acetate) under strict moisture-free conditions.
- Purify via vacuum sublimation or anti-solvent crystallization (e.g., adding diethyl ether to ethanol solutions).
- Characterize salt stability using dynamic vapor sorption (DVS) to assess hygroscopicity .
Q. How does the methylsulfonyl group influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing sulfonyl group activates the phenyl ring for electrophilic substitution but deactivates it for nucleophilic attacks. In Suzuki-Miyaura couplings:
- Use Pd(PPh) catalysts and aryl boronic acids at 80–100°C.
- Monitor regioselectivity via LC-MS, as the sulfonyl group directs substitution to the para position relative to the ethylamine chain .
Methodological Considerations
Q. What experimental designs are optimal for studying the compound’s role in supramolecular chemistry?
- Host-Guest Binding Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinity with macrocycles like cucurbiturils.
- X-ray Crystallography : Co-crystallize with host molecules to resolve structural interactions.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility for NMR titrations .
Q. How can computational modeling predict the compound’s behavior in biological systems?
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict binding sites.
- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers or protein targets (e.g., ion channels).
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and metabolic pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
